molecular formula C11H15BFNO4S B1408103 (2-Fluoro-4-methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid CAS No. 1704121-29-8

(2-Fluoro-4-methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid

Cat. No.: B1408103
CAS No.: 1704121-29-8
M. Wt: 287.12 g/mol
InChI Key: IQJJLWKLWZRTDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-4-methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid typically involves the following steps:

    Formation of the Phenyl Ring: The phenyl ring is synthesized with the desired substituents, including the fluorine and methyl groups.

    Introduction of the Pyrrolidin-1-ylsulfonyl Group: This step involves the sulfonylation of the phenyl ring with pyrrolidine.

    Boronic Acid Formation:

Industrial Production Methods

typical large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-4-methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while substitution reactions can introduce new functional groups onto the phenyl ring .

Scientific Research Applications

(2-Fluoro-4-methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid has several applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

(2-fluoro-4-methyl-5-pyrrolidin-1-ylsulfonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BFNO4S/c1-8-6-10(13)9(12(15)16)7-11(8)19(17,18)14-4-2-3-5-14/h6-7,15-16H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQJJLWKLWZRTDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1F)C)S(=O)(=O)N2CCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BFNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2-Fluoro-4-methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid
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(2-Fluoro-4-methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid
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(2-Fluoro-4-methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid
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(2-Fluoro-4-methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid
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(2-Fluoro-4-methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid
Reactant of Route 6
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(2-Fluoro-4-methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid

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